N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide
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Overview
Description
N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions using benzyl halides and thiol derivatives.
Attachment of the Pentanamide Side Chain: The final step involves the coupling of the quinazolinone core with the pentanamide side chain using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other compounds with the quinazolinone core, such as 2-methyl-4(3H)-quinazolinone.
Benzylthio Compounds: Compounds containing the benzylthio group, such as benzylthiol.
Uniqueness
N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide is unique due to its specific combination of the quinazolinone core and the benzylthioethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-benzylsulfanylethyl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c26-20(23-13-15-29-16-17-8-2-1-3-9-17)12-6-7-14-25-21(27)18-10-4-5-11-19(18)24-22(25)28/h1-5,8-11H,6-7,12-16H2,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZWGBYBECLJQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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